molecular formula C6H12O6 B118602 Dextrose-13C6 CAS No. 74134-89-7

Dextrose-13C6

Cat. No. B118602
CAS RN: 74134-89-7
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-YPYOLYKNSA-N
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Description

Dextrose-13C6, also known as D-Glucose-13C6, is a form of glucose where all six carbon atoms are replaced with carbon-13 isotopes . It has a molecular formula of C6H12O6 and a molecular weight of 186.11 g/mol . It is used as a tracer in various scientific research studies .


Synthesis Analysis

Dextrose-13C6 can be used as a tracer in metabolic studies. For instance, it has been used in a study assessing glucose kinetics in vivo . The tracer, D-[13C6]glucose, is a low-cost alternative with the significant advantage that the sixth isotope of natural glucose has virtually zero natural abundance, which facilitates isotopomer analysis with <1% labeled glucose in the infusate .


Molecular Structure Analysis

The molecular structure of Dextrose-13C6 includes six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The IUPAC name is (2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol .


Chemical Reactions Analysis

While specific chemical reactions involving Dextrose-13C6 are not detailed in the search results, the compound is used in metabolic flux analysis to study the rates of metabolite interconversion in biochemical pathways .


Physical And Chemical Properties Analysis

Dextrose-13C6 has a molecular weight of 186.11 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 186.08351711 g/mol . The topological polar surface area is 110 Ų .

Scientific Research Applications

Analytical Tool in Pharmaceutical Identification

Dextrose, including its isotopically labeled forms like Dextrose-13C6, has been explored for its potential in enhancing the identification methods for pharmaceutical ingredients. Hirsch K. Srivastava et al. (2016) developed advanced analytical techniques using Raman and near infrared (NIR) spectroscopy to screen pharmaceutical ingredients for adulteration or substitution, demonstrating these methods' ability to accurately identify dextrose among other substances with high sensitivity and specificity. This approach signifies an advancement in the analytical toolbox for the quality control of pharmaceutical products, ensuring the safety and efficacy of medicinal compounds (Hirsch K. Srivastava, Steven M. Wolfgang, & Jason D. Rodriguez, 2016).

Investigating Metabolic Pathways

The study of metabolic pathways, particularly in conditions like traumatic brain injury (TBI), has utilized Dextrose-13C6 to trace and understand the metabolism of glucose and lactate in the human body. G. Brooks and N. Martin (2015) used isotopic labeling to reveal the significant role of gluconeogenesis from lactate, accounting for a major portion of glucose appearance rate in TBI patients. Their research underscores the importance of nutritional support and the potential benefits of lactate-based treatments to support recovery in TBI, highlighting the critical role of metabolism in disease and recovery processes (G. Brooks & N. Martin, 2015).

Diagnostics and Treatment Monitoring

In diagnostics and monitoring of diseases like diabetes, É. Ibarra-Pastrana et al. (2012) investigated the efficacy of the [13C]glucose breath test as a non-invasive procedure to measure insulin resistance in adults. While the study concluded that the [13C]glucose breath test alone might not be robust enough for a definitive diagnosis of insulin resistance, it pointed towards its potential utility in identifying non-insulin-resistant individuals, aiding in early intervention strategies (É. Ibarra-Pastrana, Maria Del Carmen Candia Plata, Gerardo Alvarez, & M. Valencia, 2012).

Safety And Hazards

Dextrose-13C6 may be harmful if inhaled, cause respiratory irritation, be harmful in contact with skin, cause moderate irritation, cause eye irritation, and be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for Dextrose-13C6 are not detailed in the search results, it is noted that future directions in closed-loop research are principally aimed at the advanced generations of closed-loop systems . This suggests potential future applications of Dextrose-13C6 in such research.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YPYOLYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484450
Record name Dextrose-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrose-13C6

CAS RN

74134-89-7
Record name Dextrose-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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